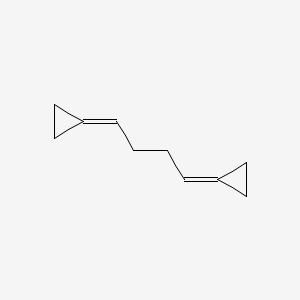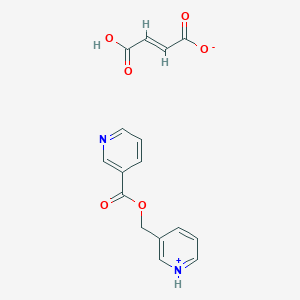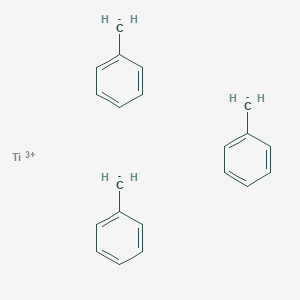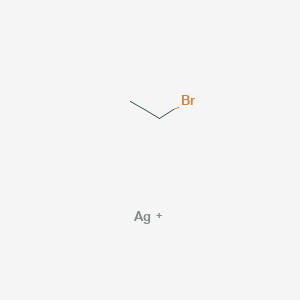
Sulfaethylthiazole sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfaethylthiazole sodium is a sulfa drug, a class of synthetic antimicrobial agents that contain the sulfonamide group. These compounds are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria. This compound is used in various applications, including medicinal and veterinary purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfaethylthiazole sodium typically involves the reaction of sulfanilamide with ethylthiazole under specific conditions. The process generally includes:
Reacting sulfanilamide with ethylthiazole: This step involves heating the reactants in the presence of a suitable solvent, such as ethanol or water, and a catalyst, such as hydrochloric acid.
Formation of the sodium salt: The resulting product is then treated with sodium hydroxide to form the sodium salt of sulfaethylthiazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: These reactors are used to mix and heat the reactants under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfaethylthiazole sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of amines or thiols.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and nitric acid are commonly used oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used reducing agents.
Substitution reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
Sulfaethylthiazole sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in microbiological studies to investigate the mechanisms of bacterial resistance and the effects of antimicrobial agents.
Medicine: It is used in the development of new antimicrobial drugs and in the treatment of bacterial infections.
Industry: It is used in the production of veterinary medicines and as a preservative in various industrial products.
Mécanisme D'action
Sulfaethylthiazole sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the depletion of folic acid, which is essential for bacterial growth and replication. The molecular targets and pathways involved include the folate biosynthesis pathway and the inhibition of nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: A short-acting sulfa drug with similar antimicrobial properties.
Sulfamethylthiazole: Another sulfa drug with a similar structure and mechanism of action.
Sulfapyridine: A sulfa drug used in the treatment of bacterial infections and inflammatory conditions.
Uniqueness
Sulfaethylthiazole sodium is unique due to its specific structure, which provides distinct pharmacokinetic properties and a different spectrum of antimicrobial activity compared to other sulfa drugs. Its unique structure allows for better solubility and stability, making it suitable for various applications in medicine and industry.
Propriétés
Numéro CAS |
63042-64-8 |
|---|---|
Formule moléculaire |
C11H12N3NaO2S2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
sodium;(4-aminophenyl)sulfonyl-(4-ethyl-1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/C11H12N3O2S2.Na/c1-2-9-7-17-11(13-9)14-18(15,16)10-5-3-8(12)4-6-10;/h3-7H,2,12H2,1H3;/q-1;+1 |
Clé InChI |
FRLNZMQBNCIHJM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)


![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)


![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)



